[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid
Description
Properties
IUPAC Name |
2-[(3-ethoxycarbonylphenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-3-18-13(17)11-6-4-5-10(7-11)8-14(2)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMULJYDCGLECGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is first functionalized with an ethoxycarbonyl group through esterification.
Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ethoxycarbonyl Group
The ethoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic pathways.
Reaction Conditions
-
Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 12 hours .
-
Basic Hydrolysis : 1M NaOH at 60°C for 6 hours, followed by neutralization with HCl .
Mechanism :
The ethoxycarbonyl group is cleaved via nucleophilic attack by water (acidic) or hydroxide ions (basic), forming 3-carboxybenzyl-methylamino acetic acid. Base-catalyzed hydrolysis typically proceeds faster due to the generation of a tetrahedral intermediate stabilized by the electron-withdrawing ester group .
Activation of the Acetic Acid Moiety
The carboxylic acid group participates in coupling reactions after activation. Common methods include:
Formation of N-Carboxyanhydride (NCA)
Reagents : Thionyl chloride (SOCl₂) or phosgene (COCl₂) in anhydrous dichloromethane .
Mechanism :
-
Activation of the carboxylic acid to an acyl chloride.
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Reaction with an amino group (intramolecular or intermolecular) to form an NCA .
Application :
NCAs enable peptide bond formation without racemization, critical in synthesizing derivatives with retained stereochemistry .
Carbodiimide-Mediated Coupling
Reagents : Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) .
Mechanism :
Side Reactions :
Alkylation at the Methylamino Group
The tertiary amine undergoes alkylation with alkyl halides or epoxides under basic conditions.
Example Reaction :
Conditions :
Cyclization Reactions
Intramolecular reactions between the acetic acid and methylamino groups can form diketopiperazines (DKPs) under dehydration conditions.
Mechanism :
-
Activation of the carboxylic acid as an ester or anhydride.
-
Nucleophilic attack by the tertiary amine, forming a six-membered ring .
Conditions :
-
Reagent : PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane .
Reduction of the Aromatic Ring
The benzyl group can be hydrogenated to a cyclohexane derivative under catalytic conditions.
Reagents :
Product : [[3-(Ethoxycarbonyl)cyclohexyl]-(methyl)amino]acetic acid, with potential applications in modifying lipophilicity .
Mechanistic Insights
Scientific Research Applications
The compound [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid (CAS No. 19064-14-3) is a derivative of amino acids that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and case studies.
Antiviral Activity
Research has indicated that derivatives of amino acids, including those similar to this compound, exhibit antiviral properties. For instance, compounds that incorporate similar structural motifs have been evaluated for their ability to inhibit viral replication, particularly in the context of Hepatitis B virus (HBV) infections. A study highlighted the efficacy of certain derivatives as inhibitors of HBV polymerase, suggesting that modifications in the amino acid structure can enhance antiviral activity .
Cancer Research
The compound's structure allows for potential applications in cancer therapy. Certain derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For example, research into related compounds has demonstrated their ability to target specific pathways involved in cancer cell survival, making them candidates for further investigation in oncology .
Drug Delivery Systems
The ethoxycarbonyl group present in the compound can be utilized to enhance solubility and bioavailability of drugs. This feature is critical for developing effective drug delivery systems that can improve therapeutic outcomes. Studies have shown that incorporating such groups into drug formulations can lead to better absorption and sustained release profiles .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antiviral | |
| Related Derivative A | Anticancer | |
| Related Derivative B | Drug Delivery Enhancer |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Ethoxycarbonyl Group | Improved solubility and bioavailability |
| Benzyl Moiety | Potential interaction with biological targets |
| Methyl Amino Group | Enhances binding affinity |
Case Study 1: Antiviral Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of compounds based on the structure of this compound and tested their antiviral properties against HBV. The results indicated that certain modifications led to a significant reduction in viral load in infected cell lines, demonstrating the potential for developing new antiviral therapies based on this compound .
Case Study 2: Cancer Cell Proliferation
Another investigation focused on the anticancer properties of structurally similar compounds. The study reported that these compounds could effectively inhibit the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways. This finding suggests that this compound and its derivatives could be explored further as potential anticancer agents .
Mechanism of Action
The mechanism of action of [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
[3-(tert-Butoxycarbonylamino-methyl)-phenyl]-acetic Acid ()
- Structure: Contains a tert-butoxycarbonyl (–Boc) group instead of ethoxycarbonyl and an aminomethyl (–CH₂NH₂) group.
- The aminomethyl group lacks the methylamino (–N(CH₃)) linkage, altering hydrogen-bonding capabilities.
- Applications : Commonly used as a protected intermediate in peptide synthesis.
[(4-Bromo-benzyl)-methyl-amino]-acetic Acid ()
- Structure : Substitutes the ethoxycarbonyl group with a bromine atom at the 4-position of the benzyl ring.
- Lacks the ester functionality, reducing metabolic instability.
- Synthesis : Prepared via nucleophilic substitution or coupling reactions involving bromobenzyl derivatives.
{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}(oxo)acetic Acid ()
- Structure : Incorporates a tetrahydrobenzo[b]thiophene ring fused to the ethoxycarbonyl group.
- Key Differences: The sulfur-containing heterocycle increases rigidity and may enhance affinity for thiol-containing enzymes. The oxo group (–C=O) replaces the methylamino group, altering electronic properties.
- Synthetic Route : Cyclocondensation reactions using thiophene precursors ().
Functional Analogues with Carboxylic Acid Moieties
2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-(p-tolyl)acetic Acid (5b, )
- Structure : Features a p-tolyl (–C₆H₄CH₃) substituent and a tetrahydrobenzo[b]thiophene core.
- Demonstrated 73% yield in synthesis via Paal-Knorr condensation ().
- Physicochemical Data : Molecular weight 374.1422 (C₂₀H₂₄O₄NS), confirmed by HRMS-ESI ().
3-[(Ethoxycarbonyl)amino]benzoic Acid ()
- Structure: Ethoxycarbonyl group directly attached to an amino-substituted benzoic acid.
- Key Differences: Lacks the methylamino linkage, reducing steric hindrance. The free amino group (–NH₂) increases reactivity in conjugation reactions.
- Applications : Intermediate in dye and polymer synthesis.
Biological Activity
The compound [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : 3-(Ethoxycarbonyl)-N-methyl-2-aminobenzyl acetic acid
Synthesis
The synthesis of this compound typically involves the reaction of benzylamine derivatives with ethoxycarbonyl compounds. Various methods have been reported, including the use of coupling reactions and protection-deprotection strategies to obtain the desired product with high purity and yield .
Antibacterial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties against various strains. For instance, compounds derived from ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate showed notable activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against P. aeruginosa |
|---|---|---|---|
| 8a | Significant | Moderate | Weak |
| 8b | Moderate | Significant | Moderate |
| 8c | Weak | Significant | Weak |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against strains like Candida albicans and Aspergillus fumigatus. The screening results indicated that certain derivatives exhibited potent antifungal properties, which could be attributed to their structural characteristics .
Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines revealed that some derivatives of this compound were effective in inhibiting cell proliferation. For example, a study assessed the cytotoxic effects on human cancer cell lines using MTT assays, demonstrating a dose-dependent response in cell viability .
Case Study 1: Antibacterial Efficacy
A study published in 2012 synthesized a series of ethyl derivatives and tested their antibacterial efficacy. Among the synthesized compounds, several exhibited significant activity against both gram-positive and gram-negative bacteria. The results highlighted the potential of these compounds as therapeutic agents against resistant bacterial strains .
Case Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of related compounds, revealing that certain derivatives effectively inhibited fungal growth at low concentrations. This suggests that modifications in the chemical structure can enhance antifungal activity .
Q & A
Q. What established synthetic routes exist for [[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid, and how can reaction conditions be optimized?
A common synthetic approach involves reductive amination between tert-butyl 3-formylbenzoate derivatives and methylaminoacetic acid precursors. For example, tert-butyl 3-formylbenzoate reacts with dibenzyl 3-aminopentanedioate hydrochloride in tetrahydrofuran (THF) under acidic conditions, followed by sodium triacetoxyborohydride reduction to stabilize the amine intermediate . Optimization may include adjusting solvent polarity (e.g., THF vs. DMF), temperature (10–35°C), and stoichiometric ratios of reducing agents. Catalytic methoxycarbonylation methods using palladium complexes, as demonstrated for similar esters, could also guide selective functionalization .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms the ethoxycarbonyl and benzyl-methylamino groups. For instance, NMR peaks at δ 1.2–1.4 ppm (triplet, CHCHO) and δ 3.0–3.2 ppm (singlet, N–CH) are characteristic. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O) at ~1700–1750 cm^{-1.
- Crystallography : X-ray diffraction studies of analogous compounds reveal dihedral angles between aromatic and carboxylic acid groups, critical for understanding conformational stability . PubChem-derived InChI and SMILES strings (e.g., InChI=1S/C15H14N2O4S2/...) provide computational validation .
Q. What are the known biological activities or catalytic roles of this compound?
While direct data is limited, structurally related benzoic acid derivatives exhibit bioactivity in metal ion adsorption (e.g., cobalt recovery via carboxylate coordination) and enzyme inhibition. Thiophene-based analogs like MPTC show potential in modulating biological pathways, suggesting similar applications in targeted drug delivery . Marine-derived phenyl ether analogs also highlight antimicrobial properties, which could guide bioactivity assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
Discrepancies may arise from purity variations or assay conditions. Methodological steps include:
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards (e.g., benazepril impurity standards for structural analogs) .
- Dose-Response Curves : Conduct parallel assays under controlled pH and temperature to isolate activity trends.
- Meta-Analysis : Cross-reference PubChem data with peer-reviewed studies to identify outliers in IC or binding affinity values .
Q. What strategies enhance the compound’s physicochemical properties through structural modifications?
- Ester Hydrolysis : Replace the ethoxycarbonyl group with a carboxylic acid to improve water solubility (e.g., via NaOH-mediated saponification).
- Amino Substituents : Introduce bulkier alkyl groups (e.g., cyclohexyl) at the methylamino position to alter lipophilicity, guided by benazepril impurity profiling methods .
- Hybrid Derivatives : Merge with thiophene or quinoline moieties, as seen in SB-218795, to enhance catalytic or bioactive performance .
Q. What mechanistic insights exist for its role in catalytic processes?
Palladium-catalyzed methoxycarbonylation of alkynes demonstrates that ethoxycarbonyl groups facilitate β-hydride elimination, forming α,β-unsaturated esters. For this compound, DFT calculations could model transition states to predict regioselectivity in cross-coupling reactions .
Q. How to design experiments assessing stability under varying pH and temperature conditions?
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–12) at 40–60°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis products (e.g., free carboxylic acids).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmosphere.
Q. What computational approaches model its interactions with biological targets or materials?
- Molecular Dynamics (MD) : Simulate binding to angiotensin-converting enzyme (ACE) using benazepril’s crystal structure (PDB: 1UZF) as a template .
- Docking Studies : AutoDock Vina can predict affinity for metal-organic frameworks (MOFs) in adsorption applications, leveraging carboxylate coordination modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
